4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

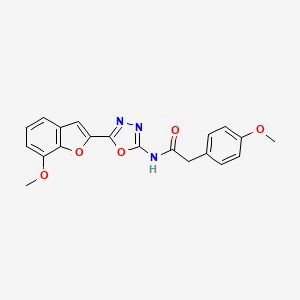

“4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

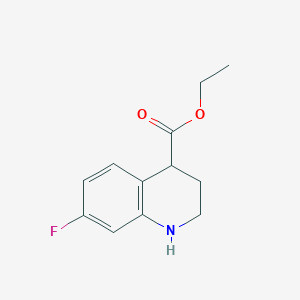

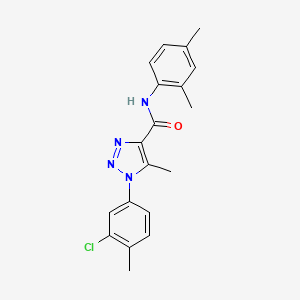

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted at the 4th position with a chloromethyl group, at the 2nd position with a cyclopropylmethyl group, and at the 6th position with a methyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chloromethyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the chloromethyl group might increase its reactivity .Aplicaciones Científicas De Investigación

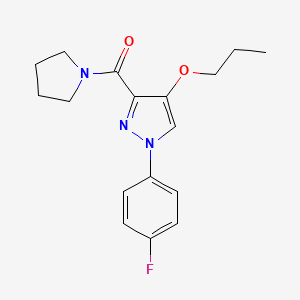

Antiviral Activity

Pyrimidine derivatives, including those structurally related to 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine, have been extensively investigated for their antiviral properties. For instance, studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated their efficacy against a range of viruses, including herpes simplex type 1 and 2, varicella-zoster virus, and human immunodeficiency virus, showcasing the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).

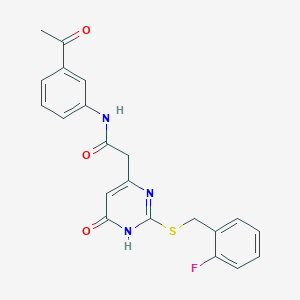

Synthesis and Process Research

Pyrimidine derivatives also play a crucial role as intermediates in the synthesis of pharmaceuticals. The synthesis and optimization of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib, illustrate the importance of pyrimidine derivatives in the pharmaceutical industry. Research in this area focuses on improving yields and developing more efficient synthesis routes, highlighting the compound's utility in drug development processes (Guo Lei-ming, 2012).

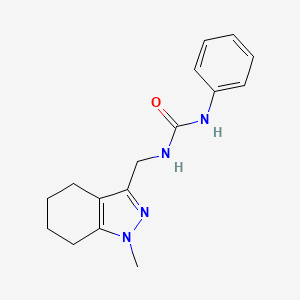

Chemical Structure and Reactivity Studies

The chemical structure and reactivity of pyrimidine derivatives, including studies on their non-covalent interactions and crystal structures, provide valuable insights into their potential applications. Investigations into compounds like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have contributed to a deeper understanding of their chemical behavior, which is essential for designing compounds with desired properties for various applications (Zhang et al., 2018).

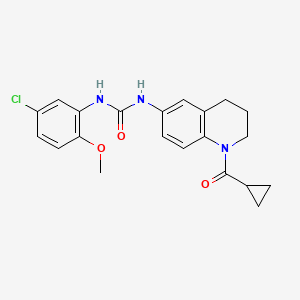

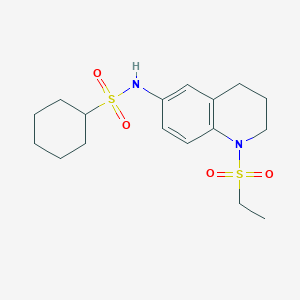

Cytotoxic Activity and Pharmaceutical Applications

The cytotoxic activity of pyrimidine derivatives is another area of interest, with research focusing on the development of compounds for cancer therapy. The synthesis and evaluation of novel 5-methyl-4-thiopyrimidine derivatives, for example, have shown potential in targeting cancer cell lines, underscoring the importance of pyrimidine derivatives in medicinal chemistry and oncology (Stolarczyk et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-7-4-9(6-11)13-10(12-7)5-8-2-3-8/h4,8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBBHNMJNOUEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CC2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate](/img/structure/B2926925.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)